1-Bromo-2-ethylhexane-d17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

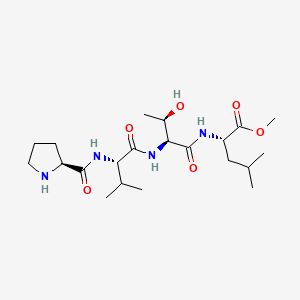

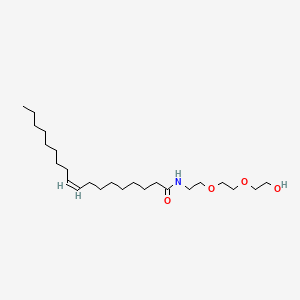

1-Bromo-2-ethylhexane-d17 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which make it valuable for various applications, including metabolic studies and environmental pollutant detection.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-ethylhexane-d17 typically involves the bromination of 2-ethylhexanol. The process begins by mixing 2-ethylhexanol with red phosphorus, followed by the slow addition of liquid bromine. The reaction mixture is then refluxed for several hours. After the reaction is complete, the mixture is washed with water to remove any acidic impurities, dried, and subjected to vacuum distillation to obtain the crude product. The crude product is further purified by washing with concentrated sulfuric acid and water until neutral, followed by drying with calcium chloride and filtration .

Analyse Chemischer Reaktionen

1-Bromo-2-ethylhexane-d17 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-ethylhexane-d17 is widely used in various fields of scientific research:

Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which helps in studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic research to trace metabolic pathways in vivo safely.

Medicine: It is employed in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.

Industry: The compound is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food

Wirkmechanismus

The mechanism of action of 1-Bromo-2-ethylhexane-d17 primarily involves its role as a labeled compound in various reactions. The deuterium atoms in the compound allow researchers to trace the compound through different pathways and reactions. This tracing helps in understanding the molecular targets and pathways involved in the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-ethylhexane-d17 can be compared with other similar compounds such as:

2-Ethylhexyl bromide: This compound is similar in structure but does not contain deuterium.

1-Bromo-3,7-dimethyloctane: Another brominated compound used in organic synthesis, but with a different carbon chain structure.

2-Ethylhexyl iodide: Similar in structure but contains iodine instead of bromine, used in different synthetic applications.

This compound stands out due to its deuterium labeling, which provides unique advantages in tracing and studying reaction mechanisms and pathways.

Eigenschaften

CAS-Nummer |

1398065-97-8 |

|---|---|

Molekularformel |

C8H17Br |

Molekulargewicht |

210.232 |

IUPAC-Name |

3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |

InChI-Schlüssel |

NZWIYPLSXWYKLH-MMDJZGHJSA-N |

SMILES |

CCCCC(CC)CBr |

Synonyme |

2-Ethyl-1-hexyl-d17 bromide; 2-Ethylhexyl-d17 bromide; 3-(Bromomethyl)heptane-d17 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)